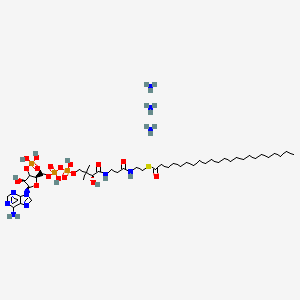
Tricosanoyl-CoA (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosanoyl-CoA (triammonium) is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of tricosanoic acid . This compound is functionally related to tricosanoic acid and is a conjugate acid of tricosanoyl-CoA (4-) . It plays a significant role in various biochemical processes, particularly in the metabolism of very long-chain fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricosanoyl-CoA (triammonium) is synthesized through the formal condensation of the thiol group of coenzyme A with the carboxy group of tricosanoic acid . The reaction typically involves the use of coenzyme A and tricosanoic acid under specific conditions to facilitate the condensation process .
Industrial Production Methods: The industrial production of tricosanoyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tricosanoyl-CoA (triammonium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Tricosanoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Wirkmechanismus
Tricosanoyl-CoA (triammonium) exerts its effects through its role as a substrate for very long-chain acyl-CoA synthase . This enzyme catalyzes the formation of very long-chain acyl-CoAs, which are essential for the beta-oxidation of fatty acids in mitochondria and peroxisomes . The molecular targets and pathways involved include the activation of fatty acids and their subsequent degradation through beta-oxidation .
Vergleich Mit ähnlichen Verbindungen
Tricosanoic acid: A very long-chain fatty acid that is functionally related to tricosanoyl-CoA.
Coenzyme A: A coenzyme that plays a key role in the synthesis and oxidation of fatty acids.
Uniqueness: Tricosanoyl-CoA (triammonium) is unique due to its specific role in the metabolism of very long-chain fatty acids and its function as a substrate for very long-chain acyl-CoA synthase . This distinguishes it from other similar compounds that may not have the same specific biochemical functions .
Eigenschaften
Molekularformel |
C44H89N10O17P3S |
|---|---|
Molekulargewicht |
1155.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tricosanethioate;azane |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3/t33-,37+,38?,39+,43-;;;/m1.../s1 |
InChI-Schlüssel |
VWUVJQXOYHTDCP-MBTSVFGMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


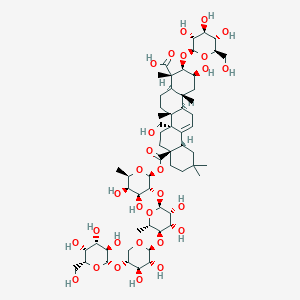
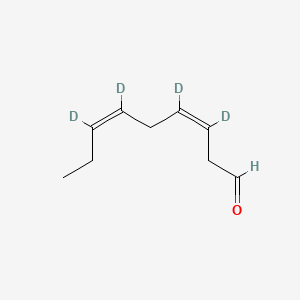
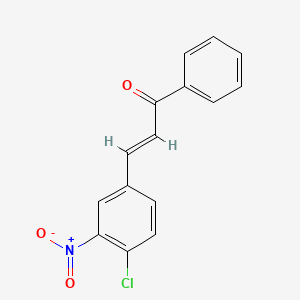
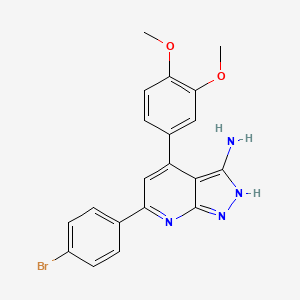
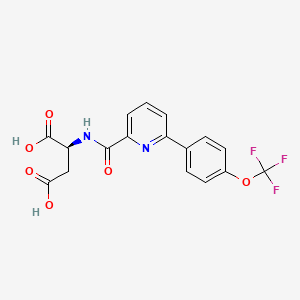
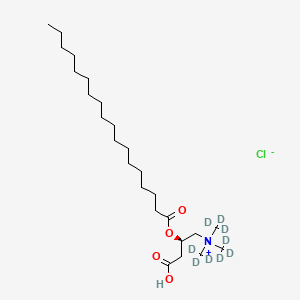
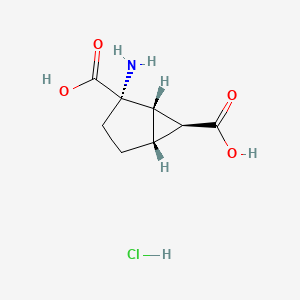
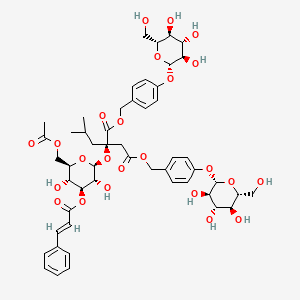
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
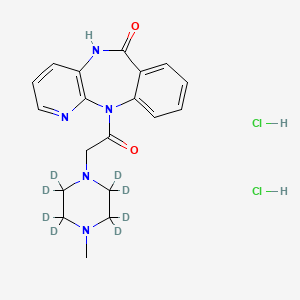

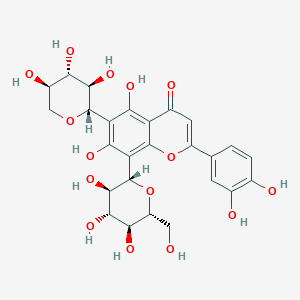
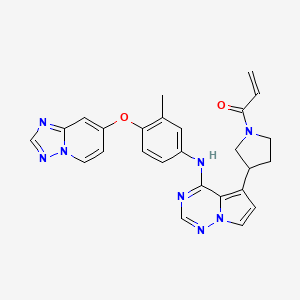
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
